molecular formula C12H19ClF3NO2 B2789343 2-Chloro-N-[[2-(2,2,2-trifluoroethoxy)cyclohexyl]methyl]propanamide CAS No. 2411194-82-4

2-Chloro-N-[[2-(2,2,2-trifluoroethoxy)cyclohexyl]methyl]propanamide

Cat. No. B2789343
CAS RN: 2411194-82-4
M. Wt: 301.73
InChI Key: PPSDRRKXICWDDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-N-[[2-(2,2,2-trifluoroethoxy)cyclohexyl]methyl]propanamide, also known as TFMPP, is a synthetic chemical compound that belongs to the family of piperazines. It was first synthesized in the 1970s and has been used for scientific research purposes ever since. TFMPP has been found to have various biochemical and physiological effects and has been studied extensively for its mechanism of action.

Mechanism of Action

2-Chloro-N-[[2-(2,2,2-trifluoroethoxy)cyclohexyl]methyl]propanamide acts as a partial agonist at the serotonin receptor, meaning that it activates the receptor to a lesser extent than a full agonist. It has also been found to have affinity for other receptors in the brain, including the dopamine receptor and adrenergic receptor. 2-Chloro-N-[[2-(2,2,2-trifluoroethoxy)cyclohexyl]methyl]propanamide has been shown to increase the release of serotonin, dopamine, and norepinephrine in the brain, leading to its psychoactive effects.
Biochemical and Physiological Effects:
2-Chloro-N-[[2-(2,2,2-trifluoroethoxy)cyclohexyl]methyl]propanamide has been found to have various biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. It has also been found to cause hallucinations, euphoria, and altered perception of time. 2-Chloro-N-[[2-(2,2,2-trifluoroethoxy)cyclohexyl]methyl]propanamide has been used to study the effects of drugs on the brain and their potential therapeutic applications.

Advantages and Limitations for Lab Experiments

One advantage of using 2-Chloro-N-[[2-(2,2,2-trifluoroethoxy)cyclohexyl]methyl]propanamide in lab experiments is that it is a well-studied compound with a known mechanism of action. This makes it a useful tool for studying the effects of drugs on the brain and their downstream signaling pathways. However, one limitation of using 2-Chloro-N-[[2-(2,2,2-trifluoroethoxy)cyclohexyl]methyl]propanamide is that it has psychoactive effects, which can make it difficult to interpret the results of experiments. Additionally, 2-Chloro-N-[[2-(2,2,2-trifluoroethoxy)cyclohexyl]methyl]propanamide has been found to have affinity for multiple receptors in the brain, which can make it difficult to determine which receptor is responsible for its effects.

Future Directions

There are several future directions for research on 2-Chloro-N-[[2-(2,2,2-trifluoroethoxy)cyclohexyl]methyl]propanamide. One area of research is to study the effects of 2-Chloro-N-[[2-(2,2,2-trifluoroethoxy)cyclohexyl]methyl]propanamide on other receptors in the brain, such as the GABA receptor. Another area of research is to study the potential therapeutic applications of 2-Chloro-N-[[2-(2,2,2-trifluoroethoxy)cyclohexyl]methyl]propanamide, such as its use in the treatment of depression or anxiety disorders. Additionally, further research is needed to determine the long-term effects of 2-Chloro-N-[[2-(2,2,2-trifluoroethoxy)cyclohexyl]methyl]propanamide on the brain and its potential for addiction.

Synthesis Methods

2-Chloro-N-[[2-(2,2,2-trifluoroethoxy)cyclohexyl]methyl]propanamide can be synthesized using a multistep process. The first step involves the reaction of cyclohexanol with 2,2,2-trifluoroethanol in the presence of a catalyst to form 2-(2,2,2-trifluoroethoxy)cyclohexanol. The second step involves the reaction of 2-(2,2,2-trifluoroethoxy)cyclohexanol with chloroacetyl chloride in the presence of a base to form 2-chloro-N-[[2-(2,2,2-trifluoroethoxy)cyclohexyl]methyl]propanamide.

Scientific Research Applications

2-Chloro-N-[[2-(2,2,2-trifluoroethoxy)cyclohexyl]methyl]propanamide has been used extensively in scientific research as a model compound for studying the mechanism of action of various drugs. It has been found to have affinity for various receptors in the brain, including the serotonin receptor, dopamine receptor, and adrenergic receptor. 2-Chloro-N-[[2-(2,2,2-trifluoroethoxy)cyclohexyl]methyl]propanamide has been used to study the effects of drugs on these receptors and their downstream signaling pathways.

properties

IUPAC Name

2-chloro-N-[[2-(2,2,2-trifluoroethoxy)cyclohexyl]methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19ClF3NO2/c1-8(13)11(18)17-6-9-4-2-3-5-10(9)19-7-12(14,15)16/h8-10H,2-7H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPSDRRKXICWDDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1CCCCC1OCC(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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